2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride
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Overview
Description
2-Azabicyclo[211]hexane-1-carbonitrile hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the preparation of the compound in a batchwise, multigram scale, delivering significant quantities of the material .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. The key synthetic step involves the use of tert-butylsulfinamide, which is a common reagent in organic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride has several scientific research applications:
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane Hydrochloride: A closely related compound with similar structural features.
Bicyclo[2.1.1]hexane Derivatives: Various derivatives of bicyclo[2.1.1]hexane that share the bicyclic core structure.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H9ClN2 |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-4-6-1-5(2-6)3-8-6;/h5,8H,1-3H2;1H |
InChI Key |
GBBBOWXSCXGVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C#N.Cl |
Origin of Product |
United States |
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